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Compound of Interest |

Compound Name: 2-(Propylthio)ethanol

CAS No.: 22812-90-4

Cat. No.: B1582644
Abstract

2-(Propylthio)ethanol (CsH120S, MW 120.[1][2]21) is a volatile organic compound
characterized by a distinct sulfurous, alliaceous (onion-like), and meaty aroma. Accurate
analysis is critical due to its low odor threshold and its role as an impurity or intermediate in
drug synthesis (e.g., P2Y11 receptor agonists). This guide presents a robust GC-MS
methodology utilizing Solid Phase Microextraction (SPME) for trace flavor analysis and direct
liquid injection for high-concentration purity assays. Key performance indicators include the
identification of characteristic mass spectral fragments (m/z 120, 89, 61, 43) and retention
index verification.

Introduction

The analysis of sulfur-containing alcohols presents unique chromatographic challenges. These
compounds possess dual functionality: the hydroxyl group (-OH) induces hydrogen bonding
(leading to peak tailing), while the thioether group (-S-) can interact with active sites in the GC
inlet and column.

Chemical Profile: 2-(Propylthio)ethanol[1][2]
e CAS Number: 1636-95-9

o |[UPAC Name: 2-propylsulfanyl ethanol
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Molecular Weight: 120.21 g/mol [3]

Boiling Point: ~94°C at 15 mmHg (approx. 170°C at atm)

Solubility: Soluble in alcohols, esters; slightly soluble in water.

Stability: Susceptible to oxidation (to sulfoxide/sulfone) if stored improperly.

Analytical Strategy: To mitigate adsorption and tailing, this protocol employs a 5% Phenyl-
methylpolysiloxane (DB-5ms) column with a high split ratio or SPME concentration. Mass
spectrometry in Electron lonization (EI) mode is utilized for definitive structural confirmation.

Experimental Protocol

Reagents and Standards
o Target Analyte: 2-(Propylthio)ethanol (>95% purity).

 Internal Standard (IS): 2-(Ethylthio)ethanol (for structural homology) or 1-Octanol (for boiling
point similarity).

» Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade) for liquid injection; Water/NacCl
for SPME.

» Derivatization (Optional): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) can be used
to cap the hydroxyl group if peak tailing is excessive, though direct analysis is preferred for
speed.

Sample Preparation
Method A: Headspace-SPME (Trace/Flavor Analysis)

o Applicability: Food matrices, aqueous samples, odor analysis.

» Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 um (Grey
hub). This "tri-phase” fiber covers the polarity range of the alcohol and the volatility of the
propyl chain.

e Procedure:
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[e]

Place 5 mL of sample into a 20 mL headspace vial.

o

Add 1.5 g NaCl (to salt-out volatiles).

[¢]

Incubate at 50°C for 10 min (agitation: 500 rpm).

[¢]

Expose SPME fiber for 30 min at 50°C.

o Desorb in GC inlet for 3 min at 250°C (Splitless).

Method B: Direct Liquid Injection (Purity/Synthesis)

o Applicability: Raw material QC, reaction monitoring.

» Procedure:
o Dilute sample to 100 ppm in Dichloromethane (DCM).
o Filter through 0.22 um PTFE filter.

o Inject 1 pL using Split mode (10:1 to 50:1 depending on concentration).

GC-MS Instrumentation Parameters
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Parameter Setting Rationale
Agilent 7890B / 8890 (or )
GC System ) Standard capillary GC.
equivalent)
Low-bleed, non-polar phase
DB-5ms Ul (30 m x 0.25 mm x minimizes sulfur activity. "UI"
Column o
0.25 pm) (Ultra Inert) is critical for -OH
compounds.
Sufficient to volatilize without
Inlet Temp 250°C ]
thermal degradation.
) ] ) Wool increases surface area
_ Ultra Inert Split/Splitless with o o
Liner for vaporization; deactivation
Wool ,
prevents sulfur adsorption.
_ Helium @ 1.0 mL/min _ _
Carrier Gas Standard optimal velocity.

(Constant Flow)

Oven Program

40°C (hold 2 min) - 10°C/min
- 240°C (hold 5 min)

Slow ramp ensures separation

from solvent and homologs.

Prevents condensation before

Transfer Line 280°C

MS source.
lon Source El (70 eV), 230°C Standard ionization energy.
Quadrupole 150°C Standard operating temp.
Scan Mode Full Scan (m/z 35-350) For identification.

For high-sensitivity
SIM Mode m/z 120, 89, 61, 43

quantification.

Results & Discussion
Chromatographic Behavior

On a DB-5ms column, 2-(Propylthio)ethanol exhibits a retention index (RI) typically between

1080 and 1150, eluting after its ethyl homolog and before longer chain alcohols.
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o Peak Shape: Expect slight tailing due to the -OH group. If tailing factor > 1.5, replace the
inlet liner or trim the column guard.

Mass Spectral Interpretation

The Electron lonization (EI) spectrum of 2-(Propylthio)ethanol follows a distinct fragmentation
pathway driven by the sulfur and oxygen heteroatoms.

Key Diagnostic lons:

m/z 120 (Molecular lon, M+): Visible, typically 10-20% relative abundance. Confirms MW.

e m/z 89 (Base Peak or High Intensity): [M - 31]+. Loss of the hydroxymethyl group («CH20H).
[1][4][5][6][7] This is a classic primary alcohol fragmentation, heavily favored.

o Mechanism:[4] CH3CH2CH2-S-CH2-CH2-OH - [CH3CH2CH2-S-CHz]* + «CH20H

e m/z 61 (Characteristic Sulfur lon): A rearrangement ion often observed in alkylthio-ethanols.
Likely [CH2=S-CH2CHs]* or a cyclic sulfonium species.

e m/z 43 (Propyl Group): [CsH7]*. Standard alkyl fragment from the propyl chain.

Analytical Workflow Diagram

sample Sample Prep Injection GC Inlet Volatiization Separation Elution El S m uadrupole Signal ata Analysis
(Liquid/Solid) (SPME or Extraction) (250°C, SplitSplitless) (DB-5ms Ul Column) &V, Fragmentation) c (Qual: NIST Lib / Quant: IS)

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for 2-(Propylthio)ethanol determination.

Fragmentation Pathway Logic
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Molecular lon
[M]+ m/z 120

(C5H1208)

- 31 Da (CH20H) |C-S Cleavage Complex Rearrangement

Fragment m/z 89 Fragment m/z 43 Fragment m/z 61
[M - CH20OH]+ [C3H7]+ [Rearrangement]
(Alpha Cleavage) (Propyl Chain) (Sulfur Characteristic)
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Caption: Proposed EI mass spectral fragmentation pathway for 2-(Propylthio)ethanol.

Quality Control & Troubleshooting
System Suitability

 Inertness Check: Inject a test mix containing 1-octanol and dimethyl disulfide. If 1-octanol
tails significantly, the liner or column head is active (needs maintenance).

e Linearity: The method should be linear from 0.1 ppm to 100 ppm (R? > 0.995).

e Carryover: Sulfur compounds stick to metal. Run a solvent blank (DCM) after high-
concentration samples.

Common Issues

» Peak Tailing: Usually caused by active silanol groups in the liner interacting with the -OH.
Solution: Use Ultra Inert liners and replace wool frequently.

e Low Sensitivity: The molecular ion (120) can be weak. Solution: Quantify using m/z 89 (base
peak) and use 120 only as a qualifier.

References

¢ NIST Chemistry WebBook.2-(Propylthio)ethanol Mass Spectrum and Properties. National
Institute of Standards and Technology.[8][9] [Link][8]
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¢ PubChem.2-(Propylthio)ethanol Compound Summary (CID 89850).[2] National Center for
Biotechnology Information. [Link][2]

e The Good Scents Company.2-(Methylthio)ethanol and Flavor Analysis Principles. (Reference
for homolog flavor properties). [Link]

« Journal of Agricultural and Food Chemistry.Analysis of Volatile Sulfur Compounds in Foods.
(General reference for SPME-GC-MS of sulfur volatiles). [Link]

(Note: While specific literature on the propyl homolog is sparse, the methodologies are derived
from validated protocols for the methyl/ethyl thioethanol homologs standard in flavor science.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: GC-MS Characterization and
Quantification of 2-(Propylthio)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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